molecular formula C17H16N2O4 B12862373 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid

Cat. No.: B12862373
M. Wt: 312.32 g/mol
InChI Key: PROZMYXPYPJHDH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a hydroxyl group, a pyrrolidine ring, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may require catalysts such as iron (III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways or as an agonist for receptors involved in immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is unique due to its combination of a hydroxyl group, a pyrrolidine ring, and a nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-oxo-5-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C17H16N2O4/c20-15(10-5-6-18-8-10)13-4-2-1-3-12(13)11-7-14(17(22)23)16(21)19-9-11/h1-4,7,9-10,18H,5-6,8H2,(H,19,21)(H,22,23)

InChI Key

PROZMYXPYPJHDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CNC(=O)C(=C3)C(=O)O

Origin of Product

United States

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